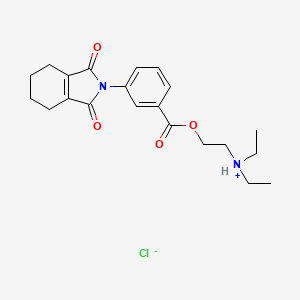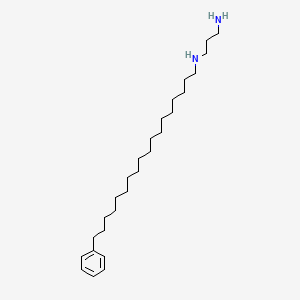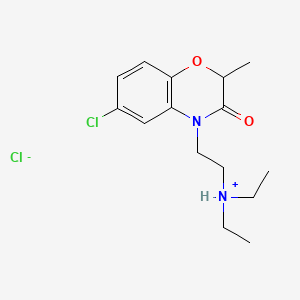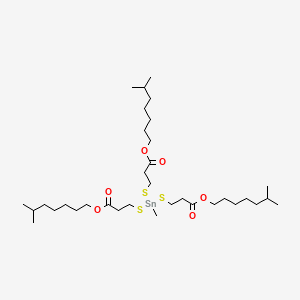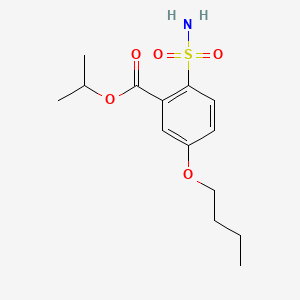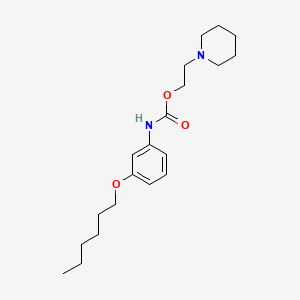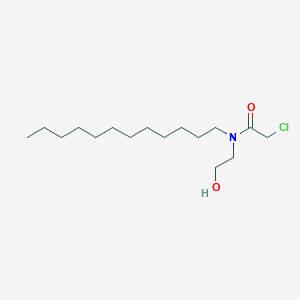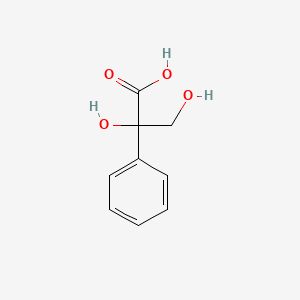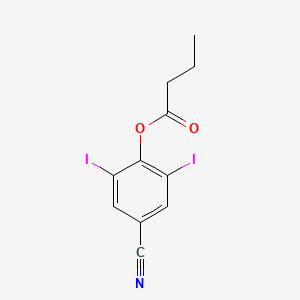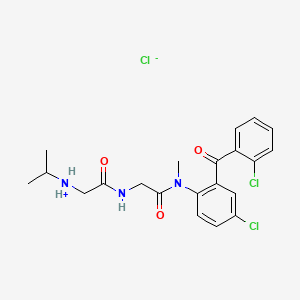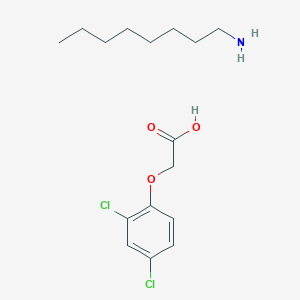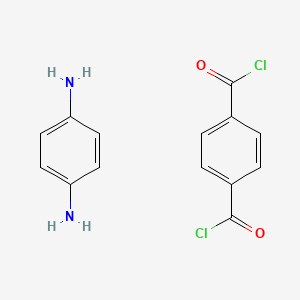
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is a compound with the molecular formula C14H12Cl2N2O2 and a molecular weight of 311.163 g/mol . This compound is known for its use in the production of high-performance polymers and aramid fibers, such as Kevlar. It is a combination of benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride, which are both important intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,4-dicarbonyl chloride can be synthesized by the reaction of terephthalic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide . Another method involves the chlorination of dimethyl terephthalate . Benzene-1,4-diamine is typically produced by the reduction of nitrobenzene derivatives .
Industrial Production Methods
Commercial production of benzene-1,4-dicarbonyl chloride involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid . This process is carried out under reflux conditions with the use of solid sodium carbonate to neutralize the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of benzene-1,4-dicarbonyl chloride.
Catalysts: N,N-dimethylformamide and aluminum chloride are commonly used
Major Products Formed
Polyamides: Formed by the reaction of benzene-1,4-dicarbonyl chloride with diamines.
Aromatic Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-performance polymers.
Biology: Employed in the study of molecular interactions and binding mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of aramid fibers, which are known for their strength and durability.
Mécanisme D'action
The mechanism of action of benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride involves its ability to form strong covalent bonds with other molecules. This property is exploited in the production of polymers, where the compound acts as a cross-linking agent . The molecular targets include amine and carboxyl groups, which facilitate the formation of polyamides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthaloyl Chloride: Similar in structure and used in the production of aramid fibers.
Para-Phenylenediamine: Another compound used in the synthesis of high-performance polymers.
Uniqueness
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is unique due to its dual functionality, combining the properties of both benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride. This allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
26125-61-1 |
|---|---|
Formule moléculaire |
C14H12Cl2N2O2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-1-2-6(4-3-5)8(10)12;7-5-1-2-6(8)4-3-5/h1-4H;1-4H,7-8H2 |
Clé InChI |
KIEIYPCTMJWBOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1N)N |
Numéros CAS associés |
26125-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


